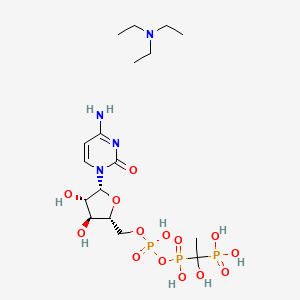

MBC-11 triethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H35N4O14P3 |

|---|---|

Molecular Weight |

612.4 g/mol |

IUPAC Name |

[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-1-hydroxyethyl]phosphonic acid;N,N-diethylethanamine |

InChI |

InChI=1S/C11H20N3O14P3.C6H15N/c1-11(18,29(19,20)21)30(22,23)28-31(24,25)26-4-5-7(15)8(16)9(27-5)14-3-2-6(12)13-10(14)17;1-4-7(5-2)6-3/h2-3,5,7-9,15-16,18H,4H2,1H3,(H,22,23)(H,24,25)(H2,12,13,17)(H2,19,20,21);4-6H2,1-3H3/t5-,7-,8+,9-,11?;/m1./s1 |

InChI Key |

KSJMUOBBQFQDAA-UIRRGPDLSA-N |

Isomeric SMILES |

CCN(CC)CC.CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |

Canonical SMILES |

CCN(CC)CC.CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to MBC-11 Triethylamine: Structure, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBC-11 is a novel, first-in-class bone-targeting conjugate drug. It comprises the bisphosphonate etidronate, which serves as a bone-homing moiety, covalently linked to the antimetabolite cytarabine, a potent chemotherapeutic agent. This unique construct is designed to deliver the cytotoxic payload directly to the site of bone metastases, thereby increasing local efficacy while minimizing systemic toxicity. The triethylamine salt of MBC-11 is a specific formulation of this conjugate. This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of MBC-11, with a focus on its triethylamine form. Detailed experimental protocols for its synthesis and characterization, alongside a visualization of its signaling pathway, are presented to support further research and development in the field of targeted cancer therapy.

Chemical Structure and Identification

MBC-11 is a conjugate of etidronate and cytarabine. The triethylamine salt form incorporates triethylamine as a counter-ion.

Chemical Name: [1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-1-hydroxyethyl]phosphonic acid, triethylamine salt

Molecular Formula (for MBC-11 free acid): C₁₁H₂₀N₃O₁₄P₃

Structural Diagram of MBC-11:

(A 2D structural diagram of the MBC-11 molecule would be presented here if image generation were supported.)

Physicochemical Properties

A summary of the known and predicted physicochemical properties of MBC-11 and its triethylamine salt is provided in the table below. This data is essential for formulation development, analytical method development, and pharmacokinetic studies.

| Property | MBC-11 (Free Acid) | MBC-11 Triethylamine Salt | Data Source |

| Molecular Weight | 511.21 g/mol | 612.39 g/mol (for the mono-triethylamine salt) | PubChem[1] |

| Molecular Formula | C₁₁H₂₀N₃O₁₄P₃ | C₁₇H₃₅N₄O₁₄P₃ (for the mono-triethylamine salt) | PubChem[1] |

| Appearance | Predicted: Solid | Predicted: Solid | - |

| Solubility | Predicted: Soluble in water | Predicted: Enhanced aqueous solubility over the free acid | General chemical principles |

| XlogP3 | -4.5 | Not available | PubChem[1] |

| Hydrogen Bond Donors | 9 | 10 (including the triethylammonium ion) | PubChem[1] |

| Hydrogen Bond Acceptors | 16 | 16 | PubChem[1] |

| Rotatable Bond Count | 7 | 10 | PubChem |

Experimental Protocols

The following are proposed experimental protocols for the synthesis and characterization of MBC-11 and its triethylamine salt, based on established principles of chemical conjugation and salt formation. These protocols are intended for research purposes and should be performed by qualified personnel in a laboratory setting.

Proposed Synthesis of MBC-11 (Etidronate-Cytarabine Conjugate)

This proposed synthesis involves the activation of the phosphonate group of etidronate followed by coupling with the 5'-hydroxyl group of cytarabine.

Materials:

-

Cytarabine

-

Etidronate

-

Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous pyridine or other suitable aprotic solvent

-

Diethyl ether or other suitable non-polar solvent for precipitation

-

Silica gel for column chromatography

-

Appropriate deuterated solvents for NMR analysis (e.g., D₂O, DMSO-d₆)

-

High-purity water and solvents for HPLC analysis

Procedure:

-

Activation of Etidronate: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve etidronate in anhydrous pyridine. Cool the solution to 0°C in an ice bath. Add DCC (1.1 equivalents) and DMAP (0.1 equivalents) to the solution with stirring. Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours to form the activated etidronate intermediate.

-

Coupling Reaction: In a separate flask, dissolve cytarabine in anhydrous pyridine. Add this solution dropwise to the activated etidronate solution at 0°C. Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

-

Work-up and Purification: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable solvent gradient (e.g., a mixture of dichloromethane and methanol).

-

Characterization: The purified MBC-11 conjugate should be characterized by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR to confirm the structure and the formation of the phosphonate ester linkage.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized conjugate.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Preparation of this compound Salt

Materials:

-

Purified MBC-11 (free acid)

-

Triethylamine

-

Ethanol or other suitable solvent

-

Diethyl ether or other suitable anti-solvent

Procedure:

-

Salt Formation: Dissolve the purified MBC-11 in a minimal amount of ethanol. In a separate container, prepare a solution of triethylamine (1.0-1.1 equivalents) in ethanol.

-

Precipitation: Slowly add the triethylamine solution to the MBC-11 solution with stirring. The triethylamine salt of MBC-11 should precipitate out of the solution. If precipitation is slow, the solution can be cooled or an anti-solvent like diethyl ether can be added to induce precipitation.

-

Isolation and Drying: Collect the precipitated salt by filtration and wash with a small amount of cold ethanol and then with diethyl ether. Dry the product under vacuum to obtain the this compound salt.

-

Characterization:

-

NMR Spectroscopy: To confirm the presence of the triethylammonium counter-ion.

-

Elemental Analysis: To determine the elemental composition and confirm the salt stoichiometry.

-

HPLC: To confirm the purity of the salt.

-

Mechanism of Action and Signaling Pathway

MBC-11 is designed for targeted delivery of cytarabine to bone tissue. Its mechanism of action can be broken down into several key steps:

-

Bone Targeting: The etidronate component of MBC-11 has a high affinity for hydroxyapatite, the primary mineral component of bone. This allows the conjugate to accumulate in areas of high bone turnover, such as those affected by metastatic cancer.

-

Hydrolysis and Drug Release: Once localized in the bone microenvironment, the phosphonate ester bond linking etidronate and cytarabine is hydrolyzed, releasing the two active components.

-

Cytarabine Activity: The released cytarabine is taken up by rapidly dividing cancer cells. Inside the cell, it is phosphorylated to its active triphosphate form, ara-CTP.

-

Inhibition of DNA Synthesis: Ara-CTP acts as a competitive inhibitor of DNA polymerase, and it is also incorporated into the DNA strand. The presence of the arabinose sugar moiety in place of deoxyribose sterically hinders the rotation of the phosphodiester backbone, leading to chain termination and the inhibition of DNA replication and repair. This ultimately induces apoptosis in the cancer cells.

Signaling Pathway and Experimental Workflow Diagram

References

An In-depth Technical Guide to MBC-11: A Bone-Targeting Conjugate of Etidronate and Cytarabine

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBC-11 is a first-in-class, bone-targeting conjugate that covalently links the bisphosphonate etidronate with the chemotherapeutic agent cytarabine (araC).[1][2][3] This novel molecule is designed to selectively deliver cytarabine to the bone matrix, thereby concentrating its cytotoxic effects on cancer cells within the bone microenvironment while minimizing systemic toxicity.[4] Preclinical and early clinical studies have demonstrated the potential of MBC-11 in treating cancer-induced bone disease (CIBD) by simultaneously inhibiting bone resorption and exerting anti-tumor activity.[1] This technical guide provides a comprehensive overview of the core science behind MBC-11, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction: The Rationale for a Bone-Targeting Conjugate

Bone is a frequent site of metastasis for several cancers, including breast, prostate, and lung cancer, as well as the primary site for hematological malignancies like multiple myeloma. Cancer in the bone disrupts the normal bone remodeling process, leading to skeletal-related events (SREs) such as pathological fractures, spinal cord compression, and severe bone pain, which significantly impact patient quality of life.

Conventional chemotherapies often struggle to achieve therapeutic concentrations in the bone due to its unique physiological environment. MBC-11 was developed to overcome this limitation by utilizing the bone-homing properties of etidronate, a bisphosphonate known to have a high affinity for hydroxyapatite, the primary mineral component of bone. By conjugating etidronate to cytarabine, a potent antimetabolite that inhibits DNA synthesis, MBC-11 is designed to:

-

Targeted Delivery: Concentrate the cytotoxic payload (cytarabine) at sites of high bone turnover, which are characteristic of bone metastases.

-

Dual Mechanism of Action: Exert both the anti-resorptive effects of etidronate and the cytotoxic effects of cytarabine directly at the tumor site.

-

Improved Therapeutic Index: Reduce systemic exposure to cytarabine, thereby mitigating off-target toxicities such as myelosuppression.

Mechanism of Action

Upon intravenous administration, the etidronate moiety of MBC-11 binds to the hydroxyapatite in the bone matrix. The conjugate is subsequently hydrolyzed, releasing cytarabine and etidronate. Etidronate exerts its anti-resorptive effects by inhibiting osteoclast activity. The locally released cytarabine is then available for uptake by proliferating cancer cells in the bone, where it inhibits DNA synthesis and induces apoptosis.

Signaling Pathway and Cellular Effects

The precise signaling pathways involved in the anti-tumor effect of the released cytarabine within the bone microenvironment are expected to follow its known mechanism of action. Once internalized by cancer cells, cytarabine is phosphorylated to its active triphosphate form, ara-CTP. Ara-CTP then competes with the natural substrate, dCTP, for incorporation into DNA by DNA polymerase. This incorporation leads to the termination of DNA chain elongation and the induction of apoptosis. The etidronate component, in addition to its targeting role, directly inhibits osteoclast function, thereby disrupting the "vicious cycle" of tumor growth and bone destruction.

Preclinical Data

Preclinical studies in mouse models of multiple myeloma and breast cancer-induced bone disease have demonstrated the efficacy of MBC-11.

In Vivo Efficacy

The following table summarizes the key findings from a study using a multiple myeloma mouse model (KAS-6/1-MIP1alpha cells).

| Parameter | Treatment Group | Result | p-value |

| Femur Bone Mineral Density (BMD) Improvement | MBC-11 (0.04 µ g/day ) | 13% increase vs. PBS | p=0.025 |

| MBC-11 (4.0 µ g/day ) | 16% increase vs. PBS | p=0.017 | |

| Zoledronate | Improved femur BMD | p≤0.01 vs. PBS | |

| Mean Survival | MBC-11 | 95 days | p=0.047 vs. PBS |

| PBS | 77 days | - | |

| Zoledronate | 86 days | p=0.53 vs. PBS | |

| Table 1: In vivo efficacy of MBC-11 in a mouse model of multiple myeloma. |

These results indicate that MBC-11 not only improves bone health but also significantly increases overall survival compared to the control group. Notably, while zoledronate, a potent bisphosphonate, also improved BMD, it did not significantly improve survival, highlighting the importance of the cytotoxic component of MBC-11.

Clinical Data: Phase I Study

A first-in-human, Phase I, open-label, dose-escalation study of MBC-11 was conducted in patients with advanced solid cancers and cancer-induced bone disease.

Study Design and Patient Population

-

Design: Standard "3+3" dose escalation design.

-

Patient Population: 15 patients with advanced solid cancers and CIBD.

-

Dosage Cohorts: 0.5, 1.0, 2.5, 5.0, and 10 mg/kg/day.

-

Administration: Daily for 5 days of every 4-week cycle for up to four cycles.

Safety and Tolerability

The principal toxicity observed was myelosuppression, which was dose-dependent. The Maximum Tolerated Dose (MTD) was determined to be 5 mg/kg/day.

| Dose Level | Key Adverse Events |

| 10 mg/kg | Dose-limiting grade 4 neutropenia and thrombocytopenia in 2 of 3 patients. |

| ≤ 5 mg/kg | Generally well-tolerated with grade 1-2 myelosuppression. |

| Table 2: Safety profile of MBC-11 in the Phase I clinical trial. |

Pharmacokinetics

Pharmacokinetic analysis of MBC-11 and its metabolites was performed. The data is consistent with the drug's design, showing that a portion of MBC-11 is hydrolyzed in the blood, while a significant fraction binds to the bone mineral and subsequently releases cytarabine.

| Parameter | Value (at 5 mg/kg dose) |

| Systemic araC Exposure | 1 µM |

| Table 3: Key pharmacokinetic parameter of MBC-11. |

This systemic exposure to cytarabine is 5- to 10-fold lower than that required for efficacy in leukemia patients, underscoring the benefit of targeted delivery.

Efficacy

Efficacy was assessed through various measures, including bone turnover markers, pain reduction, and metabolic activity of bone lesions via 18F-FDG-PET/CT imaging.

| Efficacy Measure | Result |

| Bone Resorption Marker (TRAP5b) | Persistent decrements in 4 of 5 patients with elevated baseline levels. |

| Pain Reduction | Reported by 6 of 13 patients with baseline pain. |

| Metabolic Response (18F-FDG-PET/CT) | Partial metabolic response in 3 patients; Stable metabolic response in 3 patients. |

| Reduction in SUVmax in Bone Lesions | ≥25% reduction in 110 of 211 (52%) bone lesions after two cycles. |

| ≥25% reduction in 85 of 133 (64%) bone lesions in patients who received four cycles. | |

| Table 4: Efficacy results from the Phase I clinical trial of MBC-11. |

These findings provide evidence of the biological activity of MBC-11 in reducing the metabolic activity of cancer cells in the bone.

Experimental Protocols

While specific, detailed protocols for the synthesis and preclinical evaluation of MBC-11 are not publicly available, this section outlines the general methodologies based on the available literature for similar compounds and the reported clinical trial design.

Synthesis of Etidronate-Cytarabine Conjugate (MBC-11)

The synthesis of a bisphosphonate-drug conjugate like MBC-11 would generally involve a multi-step chemical process to covalently link the two parent molecules. A plausible synthetic route would involve the activation of the phosphate group on cytarabine monophosphate (ara-CMP) and subsequent reaction with the hydroxyl group of etidronate to form a phosphoanhydride bond.

In Vitro Cytotoxicity Assay

Standard colorimetric assays such as the MTT or MTS assay would be used to determine the half-maximal inhibitory concentration (IC50) of MBC-11 in various cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., multiple myeloma, breast cancer cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of MBC-11, cytarabine, and etidronate (as controls) for a specified period (e.g., 72 hours).

-

Viability Assessment: Add the MTT or MTS reagent to each well and incubate to allow for the formation of formazan crystals.

-

Data Analysis: Solubilize the formazan and measure the absorbance at the appropriate wavelength. Calculate the IC50 values by plotting cell viability against drug concentration.

In Vivo Animal Model of Bone Metastasis

The efficacy of MBC-11 would be evaluated in an established animal model of bone metastasis, such as the one described using 4T1/luc breast cancer cells or KAS-6/1-MIP1alpha multiple myeloma cells in immunodeficient mice.

-

Tumor Cell Inoculation: Inject the cancer cells into the mice via an appropriate route to induce bone metastases (e.g., intracardiac or intratibial injection).

-

Treatment Administration: Once tumors are established (monitored by bioluminescence imaging for luciferase-expressing cells), administer MBC-11, vehicle control, and other relevant controls (e.g., free cytarabine, etidronate) at specified doses and schedules.

-

Efficacy Assessment: Monitor tumor burden using bioluminescence imaging, and assess bone integrity using techniques like X-ray or micro-CT. Measure overall survival.

-

Pharmacokinetic and Biodistribution Studies: At specified time points after drug administration, collect blood and tissue samples to determine the concentration of MBC-11 and its metabolites using methods like LC-MS/MS.

Future Directions

The promising results from the Phase I study warrant further clinical development of MBC-11. A Phase II study is planned to further evaluate the efficacy of MBC-11 in patients with bone-dominant metastatic castration-resistant prostate cancer or breast cancer. Future research may also explore the potential of MBC-11 in other malignancies with a predilection for bone metastasis and in combination with other therapeutic agents.

Conclusion

MBC-11 represents a novel and promising strategy for the treatment of cancer-induced bone disease. By targeting the delivery of a potent cytotoxic agent to the bone, MBC-11 has the potential to improve therapeutic outcomes while reducing systemic toxicity. The data from preclinical and early clinical studies are encouraging and support the continued investigation of this first-in-class bone-targeting conjugate.

References

- 1. First‐in‐Human Phase I Study of MBC‐11, a Novel Bone‐Targeted Cytarabine‐Etidronate Conjugate in Patients with Cancer‐Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First-in-Human Phase I Study of MBC-11, a Novel Bone-Targeted Cytarabine-Etidronate Conjugate in Patients with Cancer-Induced Bone Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MBC-11 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 4. Etidronate-Cytarabine Conjugate MBC-11 | Semantic Scholar [semanticscholar.org]

The Role of Triethylamine in the Formulation of MBC-11: A Technical Examination

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBC-11 is a novel, first-in-class bone-targeting conjugate chemically linking the bisphosphonate etidronate with the chemotherapeutic agent cytarabine. Developed by MBC Pharma, Inc., this conjugate is designed to deliver cytarabine directly to sites of bone metabolism, thereby concentrating its cytotoxic effects in areas of bone turnover characteristic of cancer-induced bone disease. While detailed proprietary information on the specific formulation of MBC-11 is not publicly available, a thorough analysis of established pharmaceutical chemistry principles and related patent literature allows for a well-supported technical guide on the probable and critical roles of triethylamine in its synthesis and formulation.

This technical guide will delineate the likely functions of triethylamine, provide hypothetical experimental protocols based on analogous chemical reactions, and present logical workflows and signaling pathways relevant to the action of MBC-11.

The Multifaceted Role of Triethylamine in Pharmaceutical Synthesis and Formulation

Triethylamine (TEA) is a widely utilized tertiary amine in the pharmaceutical industry, primarily employed as a non-nucleophilic base and a catalyst. Its principal functions in the context of a complex conjugate synthesis like that of MBC-11 and its subsequent formulation into a drug product would likely encompass the following:

-

Acid Scavenger in Chemical Synthesis: The conjugation of cytarabine to etidronate likely involves the formation of a phosphoester or a similar linkage. Such reactions often generate acidic byproducts (e.g., hydrochloric acid if acyl chlorides are used as activating agents). Triethylamine is crucial in this context to neutralize these acidic byproducts, driving the reaction to completion and preventing acid-catalyzed degradation of the starting materials or the final product.

-

Catalyst for Conjugation: In certain esterification and acylation reactions, triethylamine can act as a base catalyst, deprotonating a nucleophile to increase its reactivity. In the synthesis of MBC-11, it could facilitate the reaction between an activated derivative of etidronate and a hydroxyl group on cytarabine.

-

pH Adjustment in Formulation: In the final drug product formulation, particularly for parenteral administration, precise pH control is critical for drug stability, solubility, and patient tolerability. Triethylamine, as a basic compound, can be used to adjust the pH of the formulation to an optimal range. For a lyophilized product, the pH of the pre-lyophilization solution is a critical parameter that affects the stability of the active pharmaceutical ingredient (API) during the freeze-drying process and upon reconstitution.

-

Salt Formation: Triethylamine can form salts with acidic active pharmaceutical ingredients. While MBC-11's structure is complex, the formation of a triethylammonium salt with a phosphate or phosphonate moiety is a possibility to enhance stability or modify solubility characteristics.

Postulated Experimental Protocols

While the precise manufacturing protocols for MBC-11 are proprietary, the following are detailed, plausible experimental methodologies for key steps where triethylamine would likely be involved.

Table 1: Hypothetical Quantitative Composition of a Pre-Lyophilized MBC-11 Formulation

| Component | Concentration (mg/mL) | Molarity (approx.) | Purpose |

| MBC-11 | 10.0 | 17.3 mM | Active Pharmaceutical Ingredient |

| Mannitol | 50.0 | 274 mM | Bulking Agent |

| Triethylamine | q.s. to pH 7.4 | - | pH Adjuster |

| Water for Injection | q.s. to 1 mL | - | Solvent |

q.s. : quantum satis (as much as is sufficient)

Protocol 1: Synthesis of an Activated Etidronate Intermediate

-

Objective: To activate the phosphonate group of etidronate for subsequent conjugation with cytarabine.

-

Materials: Etidronate, thionyl chloride, anhydrous dichloromethane (DCM), triethylamine.

-

Procedure:

-

Suspend etidronate (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (2.2 equivalents) to the suspension with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours until the formation of the etidronate acyl chloride is complete (monitored by an appropriate analytical technique such as IR spectroscopy).

-

In a separate flask, dissolve cytarabine (1 equivalent) in anhydrous DCM containing triethylamine (3 equivalents). The excess triethylamine is to neutralize the HCl generated in the subsequent step.

-

Slowly add the prepared etidronate acyl chloride solution to the cytarabine solution at 0°C.

-

Allow the reaction to proceed for 12-24 hours at room temperature.

-

Monitor the reaction for the formation of the MBC-11 conjugate by HPLC.

-

Upon completion, the reaction mixture would be quenched and purified using standard chromatographic techniques.

-

Protocol 2: Preparation of a Lyophilized Formulation of MBC-11

-

Objective: To prepare a stable, lyophilized powder of MBC-11 for injection.

-

Materials: Purified MBC-11, mannitol, triethylamine (e.g., 1 M solution), Water for Injection (WFI).

-

Procedure:

-

In a sterile, depyrogenated vessel, dissolve mannitol in WFI to the desired concentration (e.g., 5% w/v).

-

Add the purified MBC-11 API to the mannitol solution and stir until completely dissolved.

-

Measure the pH of the solution.

-

Adjust the pH to the target range (e.g., 7.2-7.6) by the dropwise addition of a triethylamine solution under aseptic conditions.

-

Sterile filter the final solution through a 0.22 µm filter into sterile vials.

-

Place the vials in a lyophilizer and subject them to a validated freeze-drying cycle.

-

Visualizing the Role of Triethylamine and the Action of MBC-11

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical workflow of MBC-11 synthesis and its proposed mechanism of action.

Caption: Logical workflow for the synthesis and formulation of MBC-11.

Caption: Proposed mechanism of action for MBC-11 at the site of bone metastasis.

Conclusion

While the precise, proprietary details of the MBC-11 formulation are not publicly disclosed, a robust understanding of pharmaceutical chemistry allows for a clear elucidation of the indispensable roles of triethylamine. Its function as a basic catalyst and acid scavenger during the synthesis of the cytarabine-etidronate conjugate is chemically requisite. Furthermore, its application as a pH modifier in the final parenteral formulation is critical for ensuring the stability and safety of the drug product. The provided hypothetical protocols and diagrams offer a technically sound framework for researchers and drug development professionals to understand the core principles underlying the formulation of complex drug conjugates like MBC-11. Further disclosure from the manufacturer would be necessary to confirm these well-founded scientific postulations.

An In-depth Technical Guide to MBC-11: A Bone-Targeted Conjugate and its Impact on Osteoclasts

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBC-11 is a novel, first-in-class bone-targeted chemotherapeutic agent designed for the treatment of cancer-induced bone disease. It is a conjugate of the antimetabolite cytarabine and the first-generation bisphosphonate etidronate. This unique structure allows for targeted delivery of cytarabine to the bone matrix, where it can exert its effects on both tumor cells and bone-resorbing osteoclasts. Clinical data has demonstrated that MBC-11 can reduce bone resorption markers, suggesting a direct or indirect inhibitory effect on osteoclast activity. This technical guide provides a comprehensive overview of the current understanding of MBC-11, with a focus on its mechanism of action on osteoclasts, a summary of available clinical data, and detailed experimental protocols for its preclinical evaluation.

Introduction: The Rationale for a Bone-Targeted Approach

Cancer-induced bone disease, characterized by excessive osteoclast-mediated bone resorption, is a major cause of morbidity in patients with cancers such as breast, prostate, and multiple myeloma. Osteoclasts, the primary cells responsible for bone resorption, become overactive in the bone tumor microenvironment, leading to skeletal-related events including pathological fractures, spinal cord compression, and bone pain.

MBC-11 was developed to address the need for therapies that not only target the cancer cells within the bone but also mitigate the damaging effects of excessive bone resorption. By conjugating the cytotoxic drug cytarabine to the bone-seeking bisphosphonate etidronate, MBC-11 is designed to concentrate at sites of high bone turnover, thereby delivering its therapeutic payload directly to the area of disease.

The Dual Mechanism of Action of MBC-11 on Osteoclasts

The therapeutic effect of MBC-11 on osteoclasts is believed to be a result of the combined actions of its two constituent molecules: etidronate and cytarabine.

The Role of Etidronate: A Direct Inhibitor of Osteoclast Function

Etidronate is a non-nitrogen-containing bisphosphonate that has a high affinity for hydroxyapatite, the mineral component of bone. Once bound to the bone matrix, etidronate is ingested by osteoclasts during the process of bone resorption.

Inside the osteoclast, etidronate is metabolized into non-hydrolyzable analogs of adenosine triphosphate (ATP).[1] These cytotoxic ATP analogs accumulate within the cell, interfering with essential cellular processes and ultimately inducing apoptosis (programmed cell death).[1] This leads to a reduction in the number of functional osteoclasts and a decrease in bone resorption. Furthermore, etidronate has been shown to disrupt the formation of the osteoclast's actin ring, a critical cytoskeletal structure for bone resorption.

The Contribution of Cytarabine: Targeting Osteoclast Precursors

Cytarabine, also known as arabinosylcytosine (ara-C), is a pyrimidine analog that acts as an antimetabolite. Its primary mechanism of action is the inhibition of DNA synthesis, which preferentially affects rapidly dividing cells. While mature osteoclasts are multinucleated and generally considered non-proliferative, their precursor cells are actively dividing.

It is hypothesized that the local release of cytarabine from the MBC-11 conjugate within the bone microenvironment could inhibit the proliferation and differentiation of osteoclast precursor cells. This would lead to a decrease in the pool of new osteoclasts, further contributing to the overall reduction in bone resorption.

The Synergistic Potential of the MBC-11 Conjugate

The conjugation of cytarabine to etidronate in MBC-11 offers a targeted delivery system. The etidronate moiety acts as a "bone-homing" agent, concentrating the conjugate at sites of active bone remodeling where osteoclasts are abundant. Once localized, the conjugate can be internalized by osteoclasts, or the acidic microenvironment of the resorption lacuna may facilitate the hydrolysis of the bond between etidronate and cytarabine, releasing both active agents in close proximity to their target cells. This targeted approach is expected to enhance the therapeutic efficacy while potentially reducing the systemic toxicity associated with conventional chemotherapy.

Quantitative Data on the Effects of MBC-11

Preclinical data on the direct effects of MBC-11 on osteoclast function from peer-reviewed publications are limited. However, a first-in-human Phase I clinical trial in patients with cancer-induced bone disease has provided valuable insights into its in vivo activity. The study reported a notable decrease in bone resorption markers in a subset of patients treated with MBC-11.[2]

| Biomarker | Description | Observed Effect of MBC-11 | Reference |

| TRAP5b (Tartrate-Resistant Acid Phosphatase 5b) | An enzyme specifically expressed by osteoclasts, its serum level is indicative of osteoclast number and activity. | Stabilized or reduced levels.[2] | [2] |

| CTX (C-terminal telopeptide of type I collagen) | A degradation product of type I collagen, the main organic component of bone, released during osteoclastic bone resorption. | Stabilized or reduced levels. | |

| DPD (Deoxypyridinoline) | A collagen cross-link product released during bone resorption. | Stabilized or reduced levels. |

These clinical findings support the hypothesis that MBC-11 effectively inhibits osteoclast activity in vivo.

Experimental Protocols for Preclinical Evaluation

To further elucidate the direct effects of MBC-11 on osteoclasts, a series of in vitro and in vivo experiments would be required. The following are detailed methodologies for key assays.

In Vitro Osteoclast Differentiation Assay

This assay is used to determine the effect of a compound on the formation of mature, multinucleated osteoclasts from their precursor cells.

-

Cell Culture: Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells are commonly used as osteoclast precursors. Cells are cultured in α-MEM supplemented with 10% fetal bovine serum, penicillin-streptomycin, and macrophage colony-stimulating factor (M-CSF).

-

Osteoclast Induction: To induce osteoclast differentiation, receptor activator of nuclear factor-κB ligand (RANKL) is added to the culture medium.

-

Treatment: Cells are treated with varying concentrations of MBC-11, etidronate, cytarabine, or vehicle control at the time of RANKL stimulation.

-

Endpoint Analysis: After 5-7 days of culture, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), an enzyme characteristic of osteoclasts. TRAP-positive multinucleated (≥3 nuclei) cells are counted as mature osteoclasts.

TRAP Staining Protocol

-

Fixation: Aspirate culture medium and wash cells with phosphate-buffered saline (PBS). Fix the cells with 10% formalin for 10 minutes at room temperature.

-

Staining: Wash the fixed cells with deionized water. Incubate the cells with a TRAP staining solution (e.g., using a commercially available kit) at 37°C until a red/purple color develops in the osteoclasts.

-

Visualization: Wash the cells with water and visualize under a light microscope.

In Vitro Bone Resorption (Pit) Assay

This assay measures the functional ability of mature osteoclasts to resorb bone.

-

Substrate: Osteoclasts are cultured on bone-mimicking substrates such as dentin slices, bone slices, or calcium phosphate-coated plates.

-

Cell Seeding: Mature osteoclasts, generated as described in the differentiation assay, are seeded onto the resorption substrate.

-

Treatment: The cells are then treated with different concentrations of MBC-11 or control compounds.

-

Endpoint Analysis: After a defined period (e.g., 24-48 hours), the cells are removed. The resorption pits on the substrate are visualized by staining with toluidine blue or by using scanning electron microscopy. The number and area of the resorption pits are quantified using image analysis software.

In Vivo Models of Cancer-Induced Bone Disease

Animal models are essential to evaluate the in vivo efficacy of MBC-11.

-

Model Induction: Human breast cancer cells (e.g., MDA-MB-231) or multiple myeloma cells are injected into the tibia or femur of immunodeficient mice.

-

Treatment: Once bone lesions are established (confirmed by radiography or bioluminescence imaging), mice are treated with MBC-11, control compounds, or vehicle.

-

Endpoint Analysis: The effects of the treatment are assessed by measuring tumor burden in the bone, osteolytic lesion area (via micro-CT or radiography), and by histological analysis of the bone to quantify osteoclast numbers. Serum levels of bone turnover markers can also be measured.

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed mechanism of action of MBC-11 and the experimental workflows.

Figure 1. Proposed mechanism of action of MBC-11 on osteoclasts.

Figure 2. Experimental workflow for in vitro osteoclast differentiation assay.

Figure 3. Experimental workflow for in vitro bone resorption assay.

Conclusion and Future Directions

MBC-11 represents a promising therapeutic strategy for cancer-induced bone disease by targeting both the tumor cells and the bone-resorbing osteoclasts. The available clinical data, demonstrating a reduction in bone resorption markers, provides strong evidence for its anti-osteoclast activity. The dual mechanism of action, leveraging the bone-targeting properties of etidronate and the cytotoxic effects of both etidronate and cytarabine, offers a multifaceted approach to managing skeletal malignancies.

Further preclinical studies are warranted to fully elucidate the molecular mechanisms by which MBC-11 inhibits osteoclast differentiation and function. Investigating the specific signaling pathways affected by the conjugate within osteoclasts and their precursors will provide a more complete understanding of its therapeutic effects. Additionally, long-term in vivo studies will be crucial to determine the sustained efficacy and safety of this novel bone-targeted agent. The continued development of MBC-11 holds the potential to significantly improve the standard of care for patients suffering from the debilitating consequences of cancer-induced bone disease.

References

In-Depth Technical Guide: Potential Therapeutic Applications of MBC-11 Triethylamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MBC-11 is an innovative, first-in-class, bone-targeting chemotherapeutic agent designed for the treatment of cancer-induced bone disease (CIBD), including pathologies such as multiple myeloma and bone metastases from solid tumors.[1][2] This technical guide provides a comprehensive overview of the core science underpinning MBC-11, including its mechanism of action, preclinical efficacy, and early clinical findings. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies for key studies are provided. Visualizations of the compound's signaling pathways and experimental workflows are rendered using the DOT language to facilitate a deeper understanding of its therapeutic potential.

Core Compound and Mechanism of Action

MBC-11 is a synthetic conjugate of the antimetabolite cytarabine (araC) and the first-generation bisphosphonate etidronate.[2][3][4] The triethylamine salt form enhances the pharmaceutical properties of the compound. The core innovation of MBC-11 lies in its dual-action, targeted delivery system. The etidronate component serves as a bone-targeting moiety, binding with high affinity to hydroxyapatite in the bone matrix. This concentrates the conjugate at sites of high bone turnover, which are characteristic of bone metastases and multiple myeloma lesions.

Upon localization to the bone, MBC-11 is believed to be hydrolyzed, releasing its two active components: cytarabine and etidronate.

-

Cytarabine-Mediated Cytotoxicity: The released cytarabine, a nucleoside analog, is taken up by rapidly dividing tumor cells. Intracellularly, it is converted to its active triphosphate form, ara-CTP, which competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation and S-phase cell cycle arrest. This targeted delivery of a potent cytotoxic agent directly to the site of bone tumors aims to maximize anti-cancer efficacy while minimizing systemic toxicity.

-

Etidronate-Mediated Anti-Resorptive Activity: The etidronate component exerts a direct inhibitory effect on osteoclasts, the cells responsible for bone resorption. Non-nitrogen-containing bisphosphonates like etidronate are metabolized by osteoclasts into non-hydrolyzable ATP analogs, which induce osteoclast apoptosis and disrupt their bone-resorbing machinery. This action helps to prevent pathological fractures, reduce bone pain, and restore bone integrity.

Signaling Pathway Diagrams

Caption: Figure 1: Proposed Mechanism of Action of MBC-11.

Preclinical Data

Extensive preclinical studies have demonstrated the in vivo efficacy of MBC-11 in validated animal models of cancer-induced bone disease.

In Vitro Proliferation Assays

MBC-11 has been shown to significantly inhibit the proliferation of human multiple myeloma cell lines.

Table 1: In Vitro Efficacy Against Multiple Myeloma Cell Lines

| Cell Line | Effect |

|---|---|

| KAS-6/1 | Significant inhibition of proliferation |

| DP-6 | Significant inhibition of proliferation |

| KP-6 | Significant inhibition of proliferation |

In Vivo Efficacy in a Breast Cancer Bone Metastasis Model

In an orthotopic mouse model using 4T1/luc mouse mammary carcinoma cells, MBC-11 demonstrated a significant reduction in bone metastases and tumor burden.

Table 2: Efficacy in 4T1/luc Breast Cancer Mouse Model

| Treatment Group (s.c.) | Dose | Incidence of Bone Metastases | Bone Tumor Burden | Bone Volume |

|---|---|---|---|---|

| PBS (Control) | - | 90% (9/10 mice) | - | - |

| Zoledronate | 0.04 µ g/day | 100% (5/5 mice) | - | Increased 4-fold vs. PBS |

| MBC-11 | 0.04 µ g/day | 40% (4/10 mice) | Significantly decreased vs. PBS & Zoledronate | Increased 2-fold vs. PBS |

(Data derived from studies on mice orthotopically inoculated with 4T1/luc mouse mammary cells)

In Vivo Efficacy in a Multiple Myeloma Model

In a systemic mouse model using KAS-6/1-MIP1α human multiple myeloma cells, MBC-11 improved bone mineral density (BMD) and increased overall survival.

Table 3: Efficacy in KAS-6/1-MIP1α Multiple Myeloma Mouse Model

| Treatment Group | Dose | Femur BMD Improvement (vs. PBS) | Mean Survival |

|---|---|---|---|

| PBS (Control) | - | - | 77 days |

| Zoledronate | 0.04 µ g/day | Significant Improvement | 86 days |

| MBC-11 | 0.04 µ g/day | 13% | 95 days |

| MBC-11 | 4.0 µ g/day | 16% | - |

(Data derived from studies on mice systemically injected with KAS-6/1-MIP1α human multiple myeloma cells)

Clinical Data: Phase I Study

A first-in-human, Phase I, open-label, dose-escalation study of MBC-11 was conducted in patients with advanced solid cancers and cancer-induced bone disease (NCT02673060).

Study Design and Results

The study assessed the safety, tolerability, maximum tolerated dose (MTD), pharmacokinetics, and preliminary efficacy of MBC-11.

Table 4: Summary of Phase I Clinical Trial Results

| Parameter | Result |

|---|---|

| Patients | 15 patients with advanced solid cancers and CIBD |

| Dosing Regimen | 0.5-10 mg/kg/day administered for 5 consecutive days every 4 weeks |

| Maximum Tolerated Dose (MTD) | 5 mg/kg/day |

| Dose-Limiting Toxicity (DLT) | Grade 4 neutropenia and thrombocytopenia at 10 mg/kg |

| Principal Toxicity | Myelosuppression (Grade 1-2) |

| Efficacy (Bone Lesion Activity) | 52% (110 of 211) of bone lesions showed a >25% reduction in SUVmax on 18F-FDG-PET/CT |

| Pain Reduction | 6 of 13 patients with baseline pain reported a reduction |

| Bone Resorption Marker (TRAP5b) | Persistent decrements in 4 of 5 patients with elevated baseline levels |

The results of the Phase I study concluded that MBC-11 was well-tolerated at doses up to 5 mg/kg/day and demonstrated encouraging biological activity, warranting further clinical development.

Experimental Protocols

Representative Synthesis of MBC-11 Triethylamine

While the specific, proprietary synthesis protocol for MBC-11 is not publicly available, a representative method for creating a conjugate between a nucleoside (like cytarabine) and a bisphosphonate (like etidronate) can be described. This typically involves the formation of a phosphate anhydride bond.

-

Activation of Cytarabine Monophosphate: Cytarabine is first converted to its 5'-monophosphate. This intermediate is then activated, often by conversion to a more reactive species like a phosphoromorpholidate or by using a coupling agent such as dicyclohexylcarbodiimide (DCC) in a suitable aprotic solvent (e.g., pyridine or dimethylformamide).

-

Coupling with Etidronate: The activated cytarabine monophosphate is reacted with etidronic acid. The reaction is typically carried out in an anhydrous environment to prevent hydrolysis of the activated intermediates.

-

Formation of the Triethylamine Salt: Following the coupling reaction, the resulting conjugate acid is neutralized with triethylamine to form the this compound salt.

-

Purification: The final product is purified using chromatographic techniques, such as ion-exchange chromatography or reverse-phase high-performance liquid chromatography (HPLC), to remove unreacted starting materials and byproducts.

-

Characterization: The structure and purity of the final compound are confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 31P) and mass spectrometry.

In Vivo Efficacy Model: Breast Cancer Bone Metastasis

This protocol describes the orthotopic inoculation of 4T1-luc cells into BALB/c mice to establish a model of spontaneous bone metastasis.

Caption: Figure 2: Workflow for 4T1-luc Breast Cancer Bone Metastasis Model.

In Vivo Efficacy Model: Human Multiple Myeloma

This protocol details the systemic injection of KAS-6/1-MIP1α cells into immunocompromised mice to establish a disseminated multiple myeloma model characterized by progressive bone loss.

Caption: Figure 3: Workflow for KAS-6/1 Multiple Myeloma Model.

Phase I Clinical Trial Protocol (Simplified)

The following outlines the key elements of the Phase I clinical trial for MBC-11.

Caption: Figure 4: Logical Flow of the MBC-11 Phase I Trial.

Conclusion and Future Directions

MBC-11 represents a promising therapeutic strategy for patients with cancer-induced bone disease. Its unique dual-action mechanism, which combines targeted chemotherapy with potent anti-resorptive activity, has been validated in robust preclinical models and has shown a favorable safety profile and preliminary efficacy in early human trials. The data strongly support the continued clinical development of MBC-11 as a novel treatment for multiple myeloma and bone metastases. Future studies should focus on Phase II trials to further evaluate efficacy in specific patient populations and to optimize dosing regimens.

References

Methodological & Application

Unraveling the Preclinical Profile of MBC-11: A Bone-Targeted Cytarabine Conjugate

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBC-11 is a novel, first-in-class bone-targeting conjugate that covalently links the antimetabolite chemotherapeutic agent cytarabine (araC) with the bisphosphonate etidronate. This innovative design aims to concentrate the cytotoxic effects of cytarabine directly at sites of cancer-induced bone disease, thereby enhancing its efficacy while minimizing systemic toxicity. Preclinical studies in animal models of multiple myeloma and breast cancer-induced bone disease have demonstrated a wide therapeutic index for MBC-11, paving the way for its clinical development.[1] This document provides a detailed overview of the available preclinical and clinical data on MBC-11 and general toxicological information for triethylamine, a compound sometimes used in pharmaceutical formulations.

Disclaimer: Extensive literature searches have not yielded any specific information on the use of triethylamine as a vehicle for the administration of MBC-11 in animal studies. The following sections provide available data on MBC-11 and triethylamine as separate entities.

MBC-11: Mechanism of Action and Preclinical Evidence

MBC-11 is designed to selectively deliver cytarabine to the bone matrix. Upon administration, the etidronate moiety of the conjugate binds to hydroxyapatite, the primary mineral component of bone. This targeting mechanism is particularly effective in areas of high bone turnover, which are characteristic of bone metastases. Following localization to the bone surface, MBC-11 is believed to undergo hydrolysis, releasing cytarabine and etidronate. The localized release of cytarabine allows for high concentrations of the cytotoxic agent at the tumor site within the bone, leading to the inhibition of DNA synthesis and subsequent cancer cell death.

Signaling Pathway of MBC-11 Action

Caption: Mechanism of action of MBC-11.

Preclinical Animal Models

While specific protocols for MBC-11 administration in animal studies are not publicly available, a first-in-human Phase I study mentions the use of multiple myeloma and breast cancer-induced bone disease models.[1] These models are crucial for evaluating the efficacy and safety of bone-targeted therapies.

Typical Experimental Workflow for Evaluating Bone-Targeted Agents:

Caption: General experimental workflow for preclinical evaluation.

Clinical Data Summary for MBC-11

A first-in-human Phase I study of MBC-11 in patients with advanced solid cancers and cancer-induced bone disease provides valuable insights into its safety and preliminary efficacy.

| Parameter | Finding | Reference |

| Maximum Tolerated Dose (MTD) | 5 mg/kg/day | [1] |

| Principal Toxicity | Myelosuppression | [1] |

| Efficacy Signal | Reductions in metabolic activity of bone-associated cancer cells | [1] |

Triethylamine: Toxicological Data from Animal Studies

Triethylamine is an organic compound with various industrial applications. While there is no evidence of its use as a vehicle for MBC-11, understanding its toxicological profile is important for any formulation development. The following data is derived from studies where triethylamine was administered to animals, primarily through inhalation or oral routes.

Inhalation Toxicity of Triethylamine in Rodents

| Species | Exposure Duration | Concentration (ppm) | Observed Effects |

| Rat (F344/N) | 2 weeks | 800-1000 | Lethal |

| Mouse (B6C3F1) | 2 weeks | 800-1000 | Lethal |

| Rat (F344/N) | 3 months | 12.5 - 200 | Nasal respiratory epithelium hyperplasia, ocular lesions |

| Mouse (B6C3F1) | 3 months | 12.5 - 200 | Nasal turbinate hyperostosis, ocular lesions |

Oral Toxicity of Triethylamine in Rats

| Administration Route | Duration | Dose | Observed Effects |

| Gavage | 6 weeks | 60 mg/day | Convulsions, mortality in females |

| Oral | 2 months | 54.5 mg/kg/day | No adverse effects observed |

Protocols

Due to the lack of specific information on the administration of MBC-11 with triethylamine in animal studies, detailed experimental protocols cannot be provided. Researchers interested in preclinical studies of MBC-11 would need to develop and validate their own formulation and administration protocols based on the physicochemical properties of the compound and standard practices for intravenous drug delivery in the selected animal models.

Conclusion

MBC-11 represents a promising bone-targeted therapeutic strategy for the treatment of cancer-induced bone disease. While preclinical studies have supported its advancement into clinical trials, specific details regarding its formulation and administration in animal models, particularly concerning the use of triethylamine, are not publicly available. The information provided herein summarizes the current knowledge of MBC-11 and the general toxicology of triethylamine to aid researchers in the field of oncology drug development. Further investigation into the preclinical development of MBC-11 is warranted to fully elucidate its administration protocols.

References

Application Notes and Protocols: Assessing the Efficacy of MBC-11 in Osteosarcoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBC-11 is a novel, first-in-class bone-targeting conjugate of the bisphosphonate etidronate covalently linked to the antimetabolite cytarabine (araC).[1] It is designed to selectively deliver cytarabine to the bone matrix, thereby concentrating its cytotoxic effects on tumor cells within the bone while minimizing systemic exposure and associated side effects.[2] Preclinical studies in rodent models and dogs with spontaneous osteosarcoma, along with a first-in-human Phase I study in patients with cancer-induced bone disease, have provided evidence for its dual therapeutic action: inhibiting bone resorption and exerting antitumor activity.[2][3] This document provides an overview of the current understanding of MBC-11's efficacy, its proposed mechanism of action, and protocols for its evaluation. It is important to note that the available data primarily pertains to in-vivo studies, and further research is required to fully elucidate its effects on specific osteosarcoma cell lines. The compound is a trisodium salt, and references to "MBC-11 triethylamine" may be inaccurate.

Data Presentation

In-Vivo Efficacy of MBC-11

The following table summarizes the key findings from the first-in-human Phase I study of MBC-11 in patients with advanced solid tumors and cancer-induced bone disease.

| Parameter | Finding | Citation |

| Maximum Tolerated Dose (MTD) | 5 mg/kg per day | [3] |

| Principal Toxicity | Myelosuppression (Grade 1-2), with dose-limiting Grade 4 neutropenia and thrombocytopenia at 10 mg/kg | |

| Reduction in Bone Lesion Activity (SUVmax) | ≥25% reduction in 110 of 211 (52%) bone lesions after two cycles | |

| ≥25% reduction in 85 of 133 (64%) bone lesions in patients who received four cycles | ||

| Metabolic Response (FDG-PET/CT) | Partial metabolic response in 3 patients, stable metabolic response in 3 patients | |

| Effect on Bone Resorption Markers (TRAP5b) | Sustained reduction in 4 of 5 patients with elevated baseline levels | |

| Pain Reduction | Reduction in baseline pain reported by 6 of 13 patients |

Proposed Mechanism of Action

MBC-11 is designed to target bone tissue due to the high affinity of its etidronate component for hydroxyapatite in the bone mineral. Once localized to the bone, the conjugate is believed to be hydrolyzed, releasing etidronate and cytarabine monophosphate (araCMP). araCMP is then dephosphorylated to cytarabine (araC), which can be taken up by cancer cells in the bone. Inside the cancer cells, araC is converted to its active triphosphate form, which inhibits DNA polymerase and leads to cell death. The etidronate component also contributes to the therapeutic effect by inhibiting bone resorption.

Proposed mechanism of action of MBC-11 in the bone microenvironment.

Key Signaling Pathways in Osteosarcoma

While the direct effects of MBC-11 on specific signaling pathways in osteosarcoma have not been fully elucidated, several pathways are known to be dysregulated in osteosarcoma and represent potential targets for therapeutic intervention. These include the PI3K/Akt/mTOR, Wnt/β-catenin, and NF-κB pathways. The abnormal activation of these pathways can promote osteosarcoma cell proliferation, inhibit apoptosis, and enhance migration and invasion.

Key signaling pathways implicated in osteosarcoma pathogenesis.

Experimental Protocols

The following are generalized protocols for assessing the efficacy of a bone-targeted agent like MBC-11. These protocols are based on the methodologies implied in the preclinical and clinical studies of MBC-11 and can be adapted for specific research questions.

Protocol 1: In-Vitro Assessment of Cytotoxicity in Osteosarcoma Cell Lines

Objective: To determine the cytotoxic effects of MBC-11 on various osteosarcoma cell lines.

Materials:

-

Osteosarcoma cell lines (e.g., MG-63, HOS-143B, Saos-2, U-2OS)

-

MBC-11 (trisodium salt)

-

Appropriate cell culture medium and supplements

-

Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)

-

Multi-well plates (96-well)

-

Incubator (37°C, 5% CO2)

-

Plate reader

Procedure:

-

Cell Seeding: Seed osteosarcoma cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of MBC-11 in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of MBC-11. Include a vehicle control (medium without the drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72 hours).

-

Cell Viability Assay: After incubation, perform the cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Protocol 2: In-Vivo Assessment of Antitumor Efficacy in an Osteosarcoma Xenograft Model

Objective: To evaluate the in-vivo antitumor activity of MBC-11 in a murine model of osteosarcoma.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Osteosarcoma cells engineered to express a reporter gene (e.g., luciferase)

-

MBC-11 (trisodium salt)

-

Vehicle control (e.g., saline)

-

Bioluminescence imaging system

-

Calipers

Procedure:

-

Tumor Cell Implantation: Inject osteosarcoma cells into the tibia or femur of the mice to establish an orthotopic tumor model.

-

Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging and/or caliper measurements.

-

Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer MBC-11 or vehicle control systemically (e.g., via intravenous or intraperitoneal injection) according to a predetermined dosing schedule.

-

Efficacy Evaluation: Continue to monitor tumor burden throughout the study using bioluminescence imaging and caliper measurements. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the antitumor efficacy of MBC-11.

Protocol 3: Western Blot Analysis of Signaling Pathway Modulation

Objective: To investigate the effect of MBC-11 on key signaling pathways in osteosarcoma cells.

Materials:

-

Osteosarcoma cells treated with MBC-11

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Western blot apparatus

-

Primary antibodies against key signaling proteins (e.g., p-Akt, Akt, β-catenin, NF-κB)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat osteosarcoma cells with MBC-11 for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the changes in protein expression or phosphorylation status.

Conclusion

MBC-11 represents a promising bone-targeting therapeutic agent with demonstrated in-vivo activity against bone-associated cancers. The provided data and protocols offer a framework for further investigation into its efficacy and mechanism of action, particularly in the context of osteosarcoma. Future studies focusing on its effects in various osteosarcoma cell lines are crucial to fully characterize its therapeutic potential and to identify the specific signaling pathways it modulates. This will be instrumental in guiding its further clinical development for the treatment of osteosarcoma.

References

- 1. First-in-Human Phase I Study of MBC-11, a Novel Bone-Targeted Cytarabine-Etidronate Conjugate in Patients with Cancer-Induced Bone Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MBC-11 (trisodium) | Benchchem [benchchem.com]

- 3. First‐in‐Human Phase I Study of MBC‐11, a Novel Bone‐Targeted Cytarabine‐Etidronate Conjugate in Patients with Cancer‐Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MBC-11 Triethylamine in a Bone Metastasis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBC-11 is a novel, first-in-class bone-targeting conjugate of the bisphosphonate etidronate, covalently linked to the chemotherapeutic agent cytarabine (araC).[1] This innovative design aims to deliver cytarabine directly to sites of high bone turnover, such as those found in bone metastases, thereby increasing the therapeutic concentration at the target site while minimizing systemic toxicity.[1] While the user's request specified "MBC-11 triethylamine," publicly available research primarily refers to MBC-11. It is possible that "triethylamine" refers to a specific salt form used during formulation, but the core active molecule is the etidronate-cytarabine conjugate. These application notes provide a comprehensive overview of a representative protocol for evaluating MBC-11 in a preclinical bone metastasis model, based on available data and established methodologies in the field.

Mechanism of Action

MBC-11 is designed to selectively target bone tissue due to the high affinity of its etidronate component for hydroxyapatite, a primary mineral component of bone.[1] Once localized to the bone matrix, particularly in areas of active resorption characteristic of metastatic lesions, MBC-11 is believed to be hydrolyzed, releasing cytarabine monophosphate (araCMP).[1] Subsequently, araCMP is dephosphorylated to its active form, cytarabine (araC), a potent antimetabolite that inhibits DNA synthesis, leading to the death of rapidly proliferating cancer cells within the bone microenvironment.[1] The etidronate component also contributes to the therapeutic effect through its anti-resorptive properties, helping to mitigate osteolytic processes.

Signaling Pathways

The therapeutic action of MBC-11 intersects with key signaling pathways involved in cancer cell proliferation and bone metabolism.

Caption: Mechanism of action of MBC-11 in the bone microenvironment.

Data Presentation

While specific preclinical data for MBC-11 is not extensively published, the following tables represent the types of quantitative data that would be generated in a typical preclinical study, alongside data from the Phase I clinical trial for context.

Table 1: Representative Preclinical Efficacy of MBC-11 in a Murine Breast Cancer Bone Metastasis Model

| Treatment Group | Mean Tumor Burden (Bioluminescence) | Mean Osteolytic Lesion Area (mm²) | Median Survival (Days) |

| Vehicle Control | High | Large | Shorter |

| MBC-11 (Low Dose) | Moderate Reduction | Moderate Reduction | Increased |

| MBC-11 (High Dose) | Significant Reduction | Significant Reduction | Significantly Increased |

| Cytarabine (Systemic) | Minimal Reduction | Minimal Reduction | Minimally Increased |

| Etidronate | No significant change | Moderate Reduction | Minimally Increased |

Note: This table is a representation of expected outcomes based on the mechanism of action of MBC-11 and is for illustrative purposes.

Table 2: Summary of Phase I Clinical Trial Data for MBC-11 in Patients with Cancer-Induced Bone Disease

| Parameter | Finding |

| Maximum Tolerated Dose (MTD) | 5 mg/kg/day |

| Dose-Limiting Toxicity | Grade 4 neutropenia and thrombocytopenia at 10 mg/kg |

| Principal Toxicity | Myelosuppression (Grade 1-2) |

| Bone Resorption Marker (TRAP5b) | Persistent decrements in 4 of 5 patients with elevated baseline |

| Pain Reduction | Reported by 6 of 13 patients with baseline pain |

| Metabolic Response (¹⁸F-FDG-PET/CT) | Partial response in 3 patients, stable in 3 patients |

| Reduction in SUVmax in Bone Lesions | ≥25% reduction in 52% of 211 bone lesions |

Experimental Protocols

The following are detailed, representative protocols for key experiments to evaluate MBC-11 in a bone metastasis model. These are based on established methodologies for similar studies.

Protocol 1: In Vivo Efficacy of MBC-11 in a Xenograft Breast Cancer Bone Metastasis Model

Objective: To evaluate the anti-tumor efficacy and bone-protective effects of MBC-11 in a murine model of breast cancer bone metastasis.

Materials:

-

Cell Line: MDA-MB-231 human breast cancer cell line (luciferase-expressing for bioluminescent imaging).

-

Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).

-

Reagents: MBC-11, vehicle control (e.g., sterile saline), cytarabine, etidronate, luciferin.

-

Equipment: Bioluminescent imaging system, X-ray or micro-CT scanner, standard animal housing and surgical equipment.

Experimental Workflow Diagram:

Caption: Experimental workflow for in vivo efficacy study.

Procedure:

-

Animal Acclimatization: House mice in a pathogen-free environment for at least one week prior to the experiment.

-

Cell Culture: Culture MDA-MB-231-luc cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 1 x 10⁶ cells/100 µL.

-

Tumor Cell Inoculation: Anesthetize mice and inject 1 x 10⁵ MDA-MB-231-luc cells in 100 µL of PBS into the left cardiac ventricle.

-

Tumor Engraftment Monitoring: Perform bioluminescent imaging (BLI) weekly to monitor the establishment and progression of bone metastases.

-

Randomization and Treatment Initiation: Once bone metastases are established (typically 2-3 weeks post-injection), randomize mice into treatment groups (n=8-10 per group):

-

Group 1: Vehicle control (e.g., saline, i.v.)

-

Group 2: MBC-11 (e.g., 5 mg/kg, i.v.)

-

Group 3: MBC-11 (e.g., 10 mg/kg, i.v.)

-

Group 4: Cytarabine (equimolar dose to MBC-11, i.v.)

-

Group 5: Etidronate (equimolar dose to MBC-11, i.v.)

-

-

Treatment Administration: Administer treatments daily for 5 consecutive days, followed by a rest period, mimicking clinical trial designs.

-

Efficacy Assessment:

-

Tumor Burden: Monitor tumor growth weekly using BLI. Quantify the total photon flux for each animal.

-

Bone Lesions: At the end of the study, perform high-resolution X-ray or micro-CT scans on the hind limbs to assess the extent of osteolytic lesions.

-

Survival: Monitor animals daily and record survival.

-

Body Weight: Measure body weight twice weekly as an indicator of systemic toxicity.

-

-

Endpoint Analysis: At the study endpoint, euthanize mice and collect tissues for histological analysis to confirm the presence of tumors and assess bone morphology.

Protocol 2: Histomorphometric Analysis of Bone Metastases

Objective: To quantify the effects of MBC-11 on tumor burden within the bone and on bone microarchitecture at the microscopic level.

Materials:

-

Bone samples from Protocol 1.

-

Decalcifying solution (e.g., 10% EDTA).

-

Paraffin embedding reagents.

-

Microtome.

-

Staining reagents (Hematoxylin and Eosin, Tartrate-Resistant Acid Phosphatase - TRAP).

-

Microscope with image analysis software.

Procedure:

-

Tissue Processing: Fix bone samples in 10% neutral buffered formalin for 24-48 hours. Decalcify bones in 10% EDTA for 14-21 days. Process the decalcified bones and embed in paraffin.

-

Sectioning: Cut 5 µm thick sections using a microtome.

-

Staining:

-

H&E Staining: To visualize general morphology and quantify tumor area within the bone.

-

TRAP Staining: To identify and quantify osteoclasts at the tumor-bone interface.

-

-

Image Acquisition and Analysis:

-

Capture images of the stained sections using a brightfield microscope.

-

Use image analysis software to quantify:

-

Tumor area as a percentage of total marrow area.

-

Osteoclast number per millimeter of bone surface.

-

Other relevant bone morphometry parameters (e.g., trabecular bone volume).

-

-

Conclusion

MBC-11 represents a promising bone-targeted therapeutic strategy for the treatment of bone metastases. The provided representative protocols offer a framework for the preclinical evaluation of MBC-11's efficacy and mechanism of action in a bone metastasis model. These studies are crucial for further understanding its therapeutic potential and for guiding future clinical development. The unique dual-action of delivering a cytotoxic agent directly to the bone and inhibiting osteoclastic activity positions MBC-11 as a potentially significant advancement in the management of cancer-induced bone disease.

References

Application Notes and Protocols for a Novel Inhibitor of In Vitro Osteoclast Differentiation

Disclaimer: The compound "MBC-11 triethylamine" is not documented in the currently available scientific literature. The following application notes and protocols are based on established methodologies for evaluating inhibitors of in vitro osteoclast differentiation and utilize a hypothetical inhibitor, herein referred to as "Compound X," to illustrate the experimental design, data presentation, and visualization as requested. These protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Osteoclasts are multinucleated cells of hematopoietic origin responsible for bone resorption.[1][2] Excessive osteoclast activity is a hallmark of several bone diseases, including osteoporosis, rheumatoid arthritis, and bone metastases.[1][3] The differentiation of osteoclast precursors into mature osteoclasts is primarily driven by two key cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[1] M-CSF promotes the survival and proliferation of osteoclast precursors, while RANKL, by binding to its receptor RANK, triggers a cascade of intracellular signaling pathways that lead to osteoclast differentiation and activation. This process involves the activation of key transcription factors such as NF-κB and NFATc1. Consequently, the inhibition of RANKL-induced signaling pathways presents a promising therapeutic strategy for the treatment of bone-related disorders.

Compound X is a novel small molecule inhibitor investigated for its potential to modulate osteoclast differentiation. These application notes provide detailed protocols for assessing the in vitro efficacy of Compound X in inhibiting RANKL-induced osteoclastogenesis from bone marrow-derived macrophages (BMMs) and the RAW 264.7 macrophage cell line.

Key Experiments and Methodologies

The following protocols describe the necessary steps to evaluate the inhibitory effect of Compound X on osteoclast differentiation.

Experiment 1: Inhibition of Osteoclast Differentiation from Murine Bone Marrow-Derived Macrophages (BMMs)

This experiment assesses the dose-dependent effect of Compound X on the formation of mature osteoclasts from primary murine BMMs.

Protocol:

-

Isolation of Bone Marrow Cells:

-

Euthanize a 6-8 week old C57BL/6 mouse and sterilize the hind legs with 70% ethanol.

-

Dissect the femurs and tibias and remove the surrounding muscle tissue.

-

Cut the ends of the bones and flush the bone marrow with α-MEM (Minimum Essential Medium Alpha) using a 27-gauge needle and syringe into a sterile petri dish.

-

Create a single-cell suspension by gently pipetting the marrow clumps up and down.

-

Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

-

Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in α-MEM supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 30 ng/mL M-CSF.

-

-

Culture of Bone Marrow-Derived Macrophages (BMMs):

-

Plate the bone marrow cells in a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO2.

-

After 24 hours, collect the non-adherent cells and seed them in a new T-75 flask.

-

Culture for an additional 3 days in the presence of 30 ng/mL M-CSF to allow for the differentiation of adherent BMMs.

-

-

Osteoclast Differentiation Assay:

-

Harvest the BMMs using a cell scraper and seed them in a 96-well plate at a density of 2 x 10^4 cells/well in α-MEM containing 10% FBS, 1% penicillin-streptomycin, and 30 ng/mL M-CSF.

-

Allow the cells to adhere for 4 hours.

-

Replace the medium with fresh medium containing 30 ng/mL M-CSF, 50 ng/mL RANKL, and varying concentrations of Compound X (e.g., 0.1, 1, 10, 100 nM) or vehicle control (e.g., DMSO).

-

Culture the cells for 5-7 days, replacing the medium with fresh medium containing M-CSF, RANKL, and Compound X every 2 days.

-

-

Tartrate-Resistant Acid Phosphatase (TRAP) Staining:

-

After the incubation period, aspirate the medium and wash the cells with Phosphate Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.

-

Wash the cells with deionized water.

-

Stain for TRAP activity using a commercially available kit according to the manufacturer's instructions.

-

Mature osteoclasts are identified as TRAP-positive multinucleated cells (≥3 nuclei).

-

-

Quantification:

-

Count the number of TRAP-positive multinucleated cells per well using a light microscope.

-

Calculate the average number of osteoclasts for each treatment condition.

-

Experiment 2: Assessment of Osteoclast Function - Resorption Pit Assay

This assay evaluates the effect of Compound X on the bone-resorbing activity of mature osteoclasts.

Protocol:

-

Preparation of Bone-Mimicking Substrate:

-

Use commercially available calcium phosphate-coated plates or prepare them by coating 96-well plates with a thin layer of calcium phosphate.

-

-

Osteoclast Differentiation:

-

Seed BMMs on the calcium phosphate-coated plates and induce osteoclast differentiation with M-CSF and RANKL as described in Experiment 1, in the presence of varying concentrations of Compound X.

-

-

Visualization of Resorption Pits:

-

After 7-9 days of culture, remove the cells by treating with a 5% sodium hypochlorite solution for 10 minutes.

-

Wash the wells extensively with deionized water and allow them to air dry.

-

Visualize the resorption pits using a light microscope.

-

-

Quantification:

-

Capture images of the resorption pits and quantify the total resorbed area per well using image analysis software (e.g., ImageJ).

-

Experiment 3: Analysis of Osteoclast-Specific Gene Expression

This experiment investigates the effect of Compound X on the expression of key genes involved in osteoclast differentiation.

Protocol:

-

Cell Culture and Treatment:

-

Seed BMMs in a 6-well plate at a density of 1 x 10^6 cells/well and differentiate them with M-CSF and RANKL in the presence of Compound X for 3-5 days.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the cells using a suitable RNA isolation kit.

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Perform qRT-PCR using specific primers for osteoclast marker genes such as Acp5 (TRAP), Ctsk (Cathepsin K), and Nfatc1. Use a housekeeping gene (e.g., Gapdh) for normalization.

-

Analyze the relative gene expression using the 2^(-ΔΔCt) method.

-

Data Presentation

The quantitative data from the described experiments can be summarized in the following tables for clear comparison.

Table 1: Effect of Compound X on Osteoclast Formation in BMMs

| Compound X (nM) | Average Number of TRAP+ MNCs/well (± SD) | Inhibition of Osteoclast Formation (%) |

| 0 (Vehicle) | 150 ± 12 | 0 |

| 0.1 | 135 ± 10 | 10 |

| 1 | 98 ± 8 | 35 |